REACTION_CXSMILES
|
C([Li])CCC.Br[C:7]1[CH:12]=[CH:11][C:10]([O:13][CH3:14])=[CH:9][C:8]=1[F:15].C[O:17][B:18](OC)[O:19]C.Cl>C1COCC1>[F:15][C:8]1[CH:9]=[C:10]([O:13][CH3:14])[CH:11]=[CH:12][C:7]=1[B:18]([OH:19])[OH:17]
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Name
|
|
Quantity
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18.2 mL
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Type
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reactant
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Smiles
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C(CCC)[Li]
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Name
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|
Quantity
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5 g
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Type
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reactant
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Smiles
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BrC1=C(C=C(C=C1)OC)F
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Name
|
|
Quantity
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150 mL
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Type
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solvent
|
Smiles
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C1CCOC1
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Name
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|
Quantity
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10.8 mL
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Type
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reactant
|
Smiles
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COB(OC)OC
|
Name
|
|
Quantity
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200 mL
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Type
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reactant
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Smiles
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Cl
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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while stirring
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
|
Details
|
was added over twenty minutes
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Type
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EXTRACTION
|
Details
|
extracted into EtOAc
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Type
|
EXTRACTION
|
Details
|
The EtOAc was then extracted with NaOH (1 N, 4×100 mL), which
|
Name
|
|
Type
|
product
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Smiles
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FC1=C(C=CC(=C1)OC)B(O)O
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |